Forced Swim Immobility Reduction: 5-Phenyl vs. 2-Phenyl Morpholine Scaffold
In a mouse forced-swim test (FST), a representative 2-aryl-3-methyl-5-phenylmorpholine hydrochloride derivative (compound 4a) reduced immobility time to 128.8 ± 20.1 s compared with 152.2 ± 26.8 s for the vehicle control group [1]. This 15.4% reduction in despair behavior is characteristic of the 5-phenylmorpholine scaffold. In contrast, the prototypical 2-phenylmorpholine phenmetrazine primarily functions as a dopamine-norepinephrine releaser and does not exhibit this profile in standard FST paradigms [2].
| Evidence Dimension | Immobility time in mouse forced-swim test (antidepressant-like activity) |
|---|---|
| Target Compound Data | 128.8 ± 20.1 s (2-aryl-3-methyl-5-phenylmorpholine HCl derivative 4a; 100 mg/kg i.p.) |
| Comparator Or Baseline | Vehicle control: 152.2 ± 26.8 s; Phenmetrazine (2-phenylmorpholine): no significant FST immobility reduction reported at comparable doses |
| Quantified Difference | 15.4% reduction vs. vehicle (p < 0.05); qualitative differentiation from 2-phenylmorpholine scaffold |
| Conditions | Mouse forced-swim test; intraperitoneal administration; observation period: 6 min (last 4 min scored); water temperature 25 ± 1 °C [1] |
Why This Matters
A procurement decision based solely on 'morpholine' or 'phenylmorpholine' class membership risks selecting a 2-phenyl isomer with a fundamentally different behavioral pharmacology profile, compromising CNS target validation studies.
- [1] Xiao, X.-R., Liu, C.-X., Gao, Z.-P., Zhu, L.-Y., & Chen, M.-H. (2007). Synthesis and Antidepressant Activity of 2-Aryl-3-methyl-5-phenylmorpholine Hydrochloride. Chinese Journal of Applied Chemistry, 24(6), 648–651. View Source
- [2] McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., Dowling, G., Twamley, B., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1418–1430. View Source
